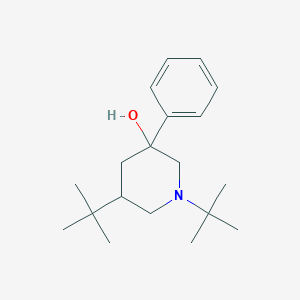
5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile is a heterocyclic compound with a unique structure that includes a pyridine ring substituted with ethyl, methyl, morpholinyl, and dicarbonitrile groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile typically involves multi-step organic reactions. One common method includes the condensation of appropriate starting materials, such as ethyl and methyl-substituted pyridine derivatives, with morpholine and cyanide sources under controlled conditions. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-pressure reactors and advanced purification techniques like chromatography may also be employed to achieve the desired quality.
Analyse Des Réactions Chimiques
Types of Reactions
5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the morpholinyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in dry ether or sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as sodium hydroxide.
Major Products Formed
Oxidation: Formation of corresponding pyridine N-oxide derivatives.
Reduction: Formation of reduced pyridine derivatives with altered functional groups.
Substitution: Formation of substituted pyridine derivatives with new functional groups replacing the morpholinyl group.
Applications De Recherche Scientifique
5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of new materials with specific properties, such as catalysts or ligands in coordination chemistry.
Mécanisme D'action
The mechanism of action of 5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target of the compound.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-(Morpholin-4-yl)pyridine-3-carbonitrile: Similar structure but lacks the ethyl and methyl substitutions.
6-Methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile: Similar structure but lacks the ethyl substitution.
5-Ethyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile: Similar structure but lacks the methyl substitution.
Uniqueness
5-Ethyl-6-methyl-2-(morpholin-4-yl)pyridine-3,4-dicarbonitrile is unique due to the combination of ethyl, methyl, morpholinyl, and dicarbonitrile groups on the pyridine ring. This unique structure may confer specific properties, such as enhanced biological activity or improved chemical stability, making it a valuable compound for various research applications.
Propriétés
Formule moléculaire |
C14H16N4O |
|---|---|
Poids moléculaire |
256.30 g/mol |
Nom IUPAC |
5-ethyl-6-methyl-2-morpholin-4-ylpyridine-3,4-dicarbonitrile |
InChI |
InChI=1S/C14H16N4O/c1-3-11-10(2)17-14(13(9-16)12(11)8-15)18-4-6-19-7-5-18/h3-7H2,1-2H3 |
Clé InChI |
LSTHCCNIGQUAHD-UHFFFAOYSA-N |
SMILES canonique |
CCC1=C(N=C(C(=C1C#N)C#N)N2CCOCC2)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![9-[(Acetyloxy)imino]-1-methyl-4-oxo-1H-naphtho[2,3-D][1,2,3]triazol-2-ium-2(4H)-olate](/img/structure/B11050552.png)
![Methyl 4-{2,5-dioxo-3-[4-(3-phenylpropyl)piperidin-1-yl]pyrrolidin-1-yl}benzoate](/img/structure/B11050555.png)
![1-Benzyl-3-[1'-(4-fluorobenzoyl)-4,4'-bipiperidin-1-YL]pyrrolidine-2,5-dione](/img/structure/B11050567.png)
![[1,2,4]Triazolo[1,5-b]pyridazin-8-amine, 6-methyl-N-(3-pyridinylmethyl)-](/img/structure/B11050572.png)
![9-(7-Methoxy-1,3-benzodioxol-5-yl)-6,9-dihydro[1,3]dioxolo[4,5-g]furo[3,4-b]quinolin-8(5H)-one](/img/structure/B11050581.png)
![1-[(3-Bromopropyl)sulfonyl]decane](/img/structure/B11050589.png)

![4-(1,3-benzodioxol-5-yl)-7-methyl-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-b]pyridin-2(1H)-one](/img/structure/B11050597.png)
![3-(5-Chloro-2-methoxyphenyl)-6-(2,4-difluorophenyl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B11050610.png)
![N-[4-(1,3-benzodioxol-5-yloxy)phenyl]-3-methyl-2,4-dioxo-1,2,3,4-tetrahydroquinazoline-6-sulfonamide](/img/structure/B11050616.png)
![N-carbamimidoyl-4-[3-hydroxy-2-oxo-5-phenyl-4-(phenylcarbonyl)-2,5-dihydro-1H-pyrrol-1-yl]benzenesulfonamide](/img/structure/B11050618.png)
![1,7-bis(3-fluorophenyl)-5-oxo-4,5,6,7-tetrahydro-1H-pyrrolo[3,2-b]pyridine-3-carboxylic acid](/img/structure/B11050619.png)
